2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
1,2,4-Triazole: Shares the triazole ring structure but differs in the arrangement of nitrogen atoms.
Triazolothiadiazine: A hybrid compound with both triazole and thiadiazine rings, exhibiting unique pharmacological properties .
Uniqueness
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
94129-38-1 |
---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
6-methyl-1H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-5,7-dione |
InChI |
InChI=1S/C5H6N4O2/c1-7-4(10)8-2-6-3-9(8)5(7)11/h2H,3H2,1H3 |
InChI Key |
JPNVYEPVLZSDCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2CN=CN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.